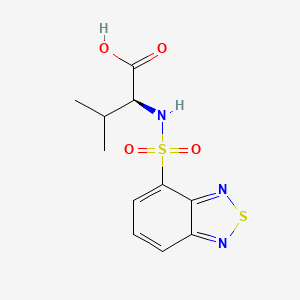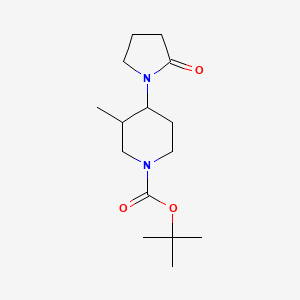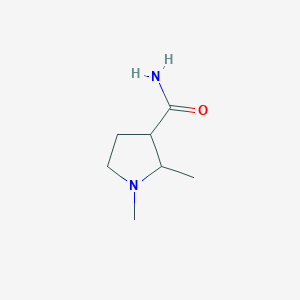
1,2-Dimethylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylpyrrolidine-3-carboxamide, also known as DMPA, is a cyclic amide that is widely used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biochemical probe to study biological processes. In
作用机制
The mechanism of action of 1,2-Dimethylpyrrolidine-3-carboxamide is not fully understood, but it is believed to act as a nucleophile in chemical reactions. This compound has a cyclic structure that allows it to interact with other molecules in a variety of ways, including through hydrogen bonding and Van der Waals interactions. This compound is also believed to interact with biological molecules, such as proteins and enzymes, through these same mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of ion channels. This compound has been shown to inhibit protein synthesis by binding to the ribosome and preventing the formation of the peptide bond. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that break down cellular components. Additionally, this compound has been shown to modulate ion channels, which are proteins that allow ions to pass through cell membranes, by altering their conformation.
实验室实验的优点和局限性
1,2-Dimethylpyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. This compound is also a versatile compound that can be used in a variety of applications, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biochemical probe to study biological processes. One limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1,2-Dimethylpyrrolidine-3-carboxamide, including the development of new synthetic methods, the identification of new applications, and the exploration of its biological activity. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the identification of new applications for this compound, such as in the synthesis of new pharmaceuticals or in the development of new materials. Finally, the exploration of the biological activity of this compound, including its interactions with proteins and enzymes, could lead to the development of new drugs or therapies for a variety of diseases.
合成方法
The synthesis of 1,2-Dimethylpyrrolidine-3-carboxamide can be achieved through several methods, including the reaction of 2,3-dimethylpyrrole with ethyl chloroformate, the reaction of 2,3-dimethylpyrrole with phosgene, and the reaction of 2,3-dimethylpyrrole with isocyanate. The most commonly used method for synthesizing this compound is the reaction of 2,3-dimethylpyrrole with ethyl chloroformate. This method involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
科学研究应用
1,2-Dimethylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a biochemical probe to study biological processes. This compound is used as a building block in the synthesis of compounds such as 1,2-dimethylpyrrolidine-3-carboxylic acid, which is used as a precursor in the synthesis of pharmaceuticals. This compound is also used as a reagent in chemical reactions, such as the synthesis of 1,2-dimethylpyrrolidine-3,4-dicarboxylic acid, which is used in the production of polymers. Additionally, this compound is used as a biochemical probe to study biological processes, such as the binding of ligands to receptors.
属性
IUPAC Name |
1,2-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-6(7(8)10)3-4-9(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWYLNEBYIMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





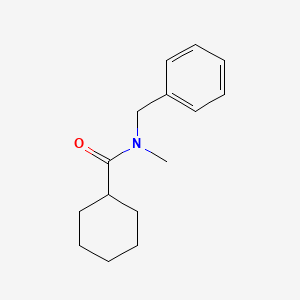
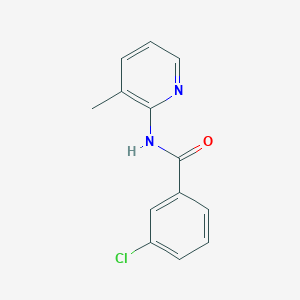


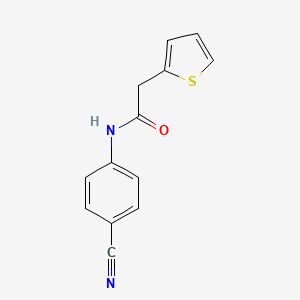
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)
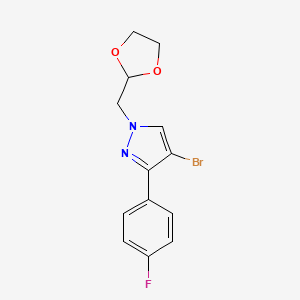
![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
